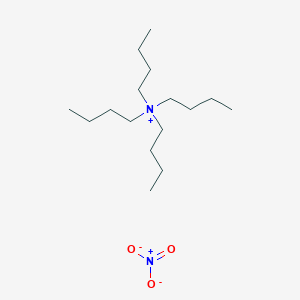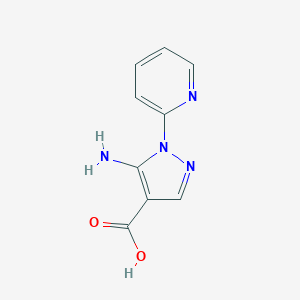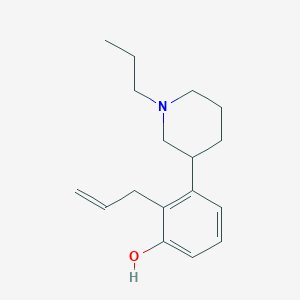
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)-, also known as Fentanyl, is a synthetic opioid that is used for pain management. It is a potent analgesic that is 50 to 100 times stronger than morphine. Fentanyl is used in clinical settings for anesthesia, pain management, and palliative care. It is also used illicitly as a recreational drug, which has led to a rise in overdoses and deaths.
Wirkmechanismus
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- works by binding to opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals and the release of dopamine, which produces a feeling of euphoria. Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- also has sedative effects, which can lead to respiratory depression and other side effects.
Biochemische Und Physiologische Effekte
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has a number of biochemical and physiological effects on the body. It can cause respiratory depression, hypotension, bradycardia, and sedation. It can also cause nausea, vomiting, and constipation. In high doses, fentanyl can cause coma and death.
Vorteile Und Einschränkungen Für Laborexperimente
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- is a useful tool for researchers studying pain management and opioid receptors. It is a potent analgesic that can be used to study the effects of opioids on the body. However, its potency and potential for abuse make it a challenging substance to work with in the lab.
Zukünftige Richtungen
There are a number of future directions for research on fentanyl. One area of focus is the development of new opioids that are less addictive and have fewer side effects. Researchers are also studying the use of fentanyl in the treatment of depression and anxiety. Another area of focus is the development of new delivery methods for fentanyl, such as transdermal patches and nasal sprays. Finally, researchers are studying the effects of fentanyl on the immune system and its potential use in the treatment of autoimmune diseases.
Synthesemethoden
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- is synthesized through a multi-step process that involves the reaction of N-phenethyl-4-piperidone with aniline and acetic anhydride. The resulting intermediate is then reacted with propionic anhydride and sodium hydroxide to form fentanyl.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has been extensively studied for its analgesic properties and its potential use in pain management. It has also been studied for its potential use in the treatment of depression and anxiety. Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- has been shown to be effective in reducing pain in cancer patients and in reducing the need for other pain medications.
Eigenschaften
CAS-Nummer |
126088-49-1 |
|---|---|
Produktname |
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- |
Molekularformel |
C17H25NO |
Molekulargewicht |
259.4 g/mol |
IUPAC-Name |
2-prop-2-enyl-3-(1-propylpiperidin-3-yl)phenol |
InChI |
InChI=1S/C17H25NO/c1-3-7-16-15(9-5-10-17(16)19)14-8-6-12-18(13-14)11-4-2/h3,5,9-10,14,19H,1,4,6-8,11-13H2,2H3 |
InChI-Schlüssel |
RUJDVJJIKRTXLB-UHFFFAOYSA-N |
SMILES |
CCCN1CCCC(C1)C2=C(C(=CC=C2)O)CC=C |
Kanonische SMILES |
CCCN1CCCC(C1)C2=C(C(=CC=C2)O)CC=C |
Synonyme |
Phenol, 2-(2-propenyl)-3-(1-propyl-3-piperidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



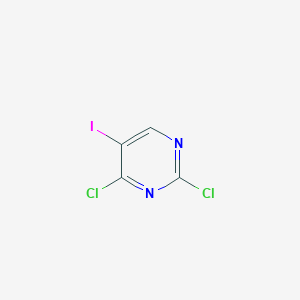
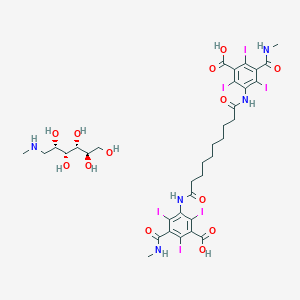
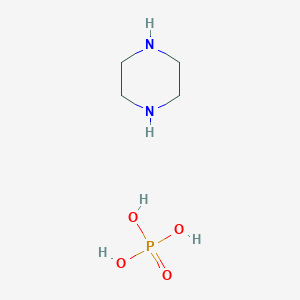
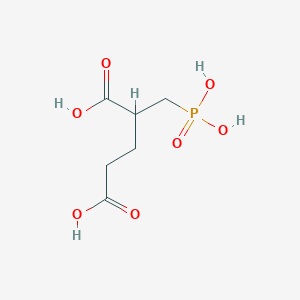
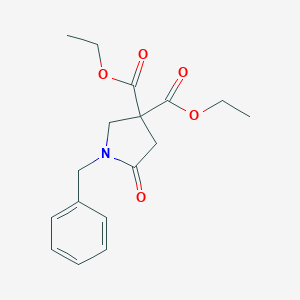
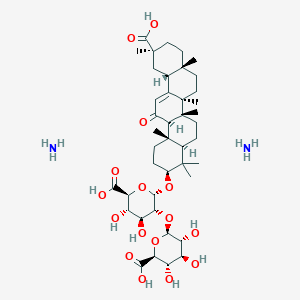
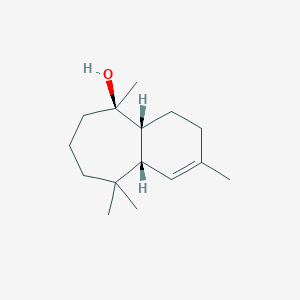
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
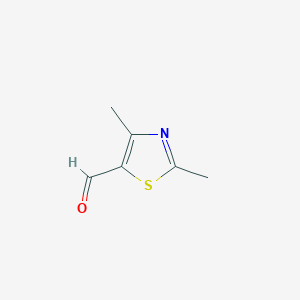
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)


